3-Piperidinylmethyl isonicotinate hydrochloride is a chemical compound that belongs to the class of isonicotinate derivatives. It is characterized by the presence of a piperidine moiety attached to a methyl group on the isonicotinic acid structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
3-Piperidinylmethyl isonicotinate hydrochloride falls under several classifications:
The synthesis of 3-Piperidinylmethyl isonicotinate hydrochloride typically involves the following steps:
The synthesis may utilize methods such as:
3-Piperidinylmethyl isonicotinate hydrochloride can be represented by its molecular formula . The structure features:
3-Piperidinylmethyl isonicotinate hydrochloride can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. These reactions are essential for modifying the compound for specific biological applications.
Further research into its pharmacodynamics and pharmacokinetics would be necessary to elucidate its exact mechanism of action.
3-Piperidinylmethyl isonicotinate hydrochloride has potential applications in:
Recent advances in catalytic methods enable efficient coupling between piperidine and isonicotinate frameworks. Metal-free organocatalysis using cinchona-derived squaramides (10 mol%) facilitates stereoselective C–N bond formation, achieving >93% enantiomeric excess (ee) in pyrrolidinyl spirooxindole hybrids relevant to isonicotinate pharmacophores [3] [6]. Photoredox catalysis further expands this toolbox: Ru(bpy)₃Cl₂ catalyzes decarboxylative radical couplings between N-protected piperidine-4-carboxylic acids and bromoisonicotinates under blue light (450 nm), yielding hybrid scaffolds with 75–92% efficiency [7]. Transition metal catalysis remains indispensable; Pd/XPhos-mediated Buchwald-Hartwig amination couples 4-bromoisonicotinate with N-Boc-piperidin-4-amine, followed by HCl deprotection to furnish the target compound in 85% yield over two steps [5].
Table 1: Catalytic Methods for Piperidine-Isonicotinate Coupling
Catalyst System | Reaction Type | Yield (%) | Stereoselectivity | Reference |
---|---|---|---|---|
Pd/XPhos | Buchwald-Hartwig Amination | 85 | N/A | [5] |
Ru(bpy)₃Cl₂ (450 nm) | Decarboxylative Coupling | 75–92 | Racemic | [7] |
Cinchona Squaramide (10%) | Michael Addition | 70 | >93% ee | [3] |
Multicomponent reactions (MCRs) provide atom-economic routes to complex piperidine-pyridine architectures. The Ugi-4CR reaction between isonicotinaldehyde, aniline derivatives, tert-butyl isocyanide, and benzoic acids generates diversely substituted adducts bearing both heterocyclic units in a single step (55–78% yield) [1] [9]. Post-Ugi transformations further enhance complexity: gold-catalyzed cyclization of Ugi adducts yields tetracyclic benzodiazepino-fused pyridines containing embedded piperidine units [1]. For zwitterionic intermediates, Passerini-3CR between piperidine-4-carboxaldehyde, isocyanides, and isonicotinic acids affords α-acyloxy amides that undergo lactamization to piperidinylmethyl isonicotinate precursors (61% yield over two steps) [9].
Strategic deprotection enables precise functionalization of hybrid scaffolds. N-Boc-piperidinyl intermediates undergo HCl-mediated deprotection (4M HCl/dioxane) to generate hydrochlorides without disrupting the isonicotinate ester [3] [5]. For carboxylate-containing precursors, enzymatic deprotection using pig liver esterase selectively hydrolyzes ethyl esters in the presence of tert-butyl esters (92% conversion), enabling direct access to zwitterionic building blocks for prodrug development [5]. Critical to pharmacological optimization, reductive amination of 4-piperidone-isonicotinate hybrids with NaBH₃CN introduces alkyl/aryl groups at the piperidine nitrogen, enhancing blood-brain barrier penetration in analogs [4].
Systematic piperidine substitution modulates physicochemical properties while maintaining target engagement. Computational docking against P2Y14 receptor homology models identified 5-(hydroxymethyl)isoxazol-3-yl as a high-affinity neutral bioisostere for protonated piperidine [4]. This replacement reduced cLogP by 1.8 units while maintaining sub-μM binding (IC₅₀ = 15 nM for compound 32 vs. 30 nM for piperidine parent) [4]. Conversely, azetidine substitution decreased potency 50-fold due to reduced hydrophobic contact surface, confirming piperidine’s optimal ring size. For CNS-targeted analogs, spirocyclic pyrrolidine replacements improved metabolic stability (t₁/₂: 120 min vs. 45 min for piperidine) without compromising passive diffusion (PAMPA-BBB: 12.3 × 10⁻⁶ cm/s) [3].
Amidomethyl esterification overcomes solubility limitations of the parent hydrochloride. Reaction of 3-piperidinylmethyl isonicotinate with N,N-dimethylchloromethyleniminium chloride generates the corresponding amidomethyl ester prodrug, increasing aqueous solubility >30,000-fold (75 mg/mL vs. <0.002 mg/mL for parent) [5]. Enzymatic cleavage studies confirm rapid conversion: incubation with human liver S9 fractions releases parent compound with Vₘₐₓ = 45.8 pmol/min/mg and Kₘ = 137 μM [5]. In vivo, oral administration of prodrug in rats provides 4-fold higher plasma AUC₀–ₜ (1047 pmol·h/mL) versus parent dosing, demonstrating efficient systemic activation [5].
Table 2: Prodrug Strategies for Piperidine-Isonicotinate Hybrids
Promoiety | Solubility (pH 7) | In Vitro Cleavage Rate | Oral AUC Enhancement |
---|---|---|---|
Amidomethyl Ester | 75 mg/mL | Vₘₐₓ = 45.8 pmol/min/mg | 4-fold (rat) |
Phosphate Ester | 50 mg/mL | Vₘₐₓ = 25.2 pmol/min/mg | 3.2-fold (monkey) |
N-Methyl Dihydronicotinate | 8 mg/mL | t₁/₂ > 6 h (plasma) | 1.8-fold (dog) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0